4-(Prop-1-en-1-yl)benzamide
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Overview
Description
4-(Prop-1-en-1-yl)benzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the benzene ring is substituted with a prop-1-en-1-yl group
Preparation Methods
The synthesis of 4-(Prop-1-en-1-yl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Chemical Reactions Analysis
4-(Prop-1-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Scientific Research Applications
4-(Prop-1-en-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anti-tubercular agents.
Materials Science: It serves as a precursor for the synthesis of various polymers and materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-1-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(Prop-1-en-1-yl)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
- 4-Bromo-N-(prop-2-yn-1-yl)benzamide
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
26821-90-9 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-prop-1-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3,(H2,11,12) |
InChI Key |
GGXSKQACSQSJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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